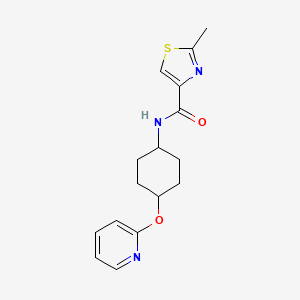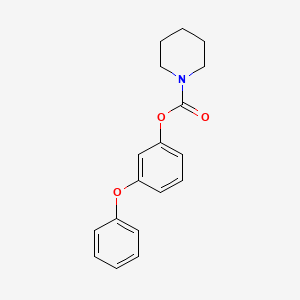
3-Phenoxyphenyl piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Phenoxyphenyl piperidine-1-carboxylate” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Development of BTK Inhibitors for B-cell Malignancies
The compound 3-Phenoxyphenyl piperidine-1-carboxylate has been utilized in the development of novel pyrazolopyrimidine-based derivatives as reversible Bruton’s tyrosine kinase (BTK) inhibitors . These inhibitors have shown potent antiproliferative activity in mantle cell lymphoma (MCL) cell lines, indicating their potential as therapeutic agents for B-cell malignancies.
Antitumor Agent Synthesis
Specific derivatives of 3-Phenoxyphenyl piperidine-1-carboxylate have demonstrated effectiveness in disturbing mitochondrial membrane potential and increasing reactive oxygen species levels in a dose-dependent manner . This leads to apoptosis through the caspase 3-mediated apoptotic pathway, providing a pathway for the synthesis of antitumor agents.
Pharmaceutical Industry Applications
Piperidine derivatives, including 3-Phenoxyphenyl piperidine-1-carboxylate, are significant in the pharmaceutical industry. They are present in over twenty classes of pharmaceuticals and play a crucial role in drug design due to their structural versatility and biological activity .
Synthesis of Biologically Active Piperidines
The compound is used in various intra- and intermolecular reactions to form different piperidine derivatives. These derivatives are key for the synthesis of biologically active piperidines, which are essential in the development of new drugs .
Discovery of Potential Drugs
The piperidine moiety of 3-Phenoxyphenyl piperidine-1-carboxylate is a common structure in the discovery and biological evaluation of potential drugs. Its derivatives are explored for their pharmacological applications, including their use as building blocks in drug discovery .
Role in Medicinal Chemistry Research
This compound is a valuable lead compound in medicinal chemistry research, particularly in the design and synthesis of molecules with potential therapeutic applications. Its derivatives are studied for their antiproliferative activities and other pharmacological properties .
Treatment Strategies for Autoimmune Diseases
Due to its role in the development of BTK inhibitors, 3-Phenoxyphenyl piperidine-1-carboxylate is also relevant in creating treatment strategies for autoimmune diseases. BTK is a key component in B-cell signaling pathways, which are targets for autoimmune disease therapies .
Chemical Research and Synthesis
In chemical research, 3-Phenoxyphenyl piperidine-1-carboxylate is used for the synthesis of complex molecules. It serves as a starting material or intermediate in the synthesis of various chemical compounds with potential applications in different fields .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “3-Phenoxyphenyl piperidine-1-carboxylate”, is an important task of modern organic chemistry . This could be a potential future direction for research in this field.
properties
IUPAC Name |
(3-phenoxyphenyl) piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-18(19-12-5-2-6-13-19)22-17-11-7-10-16(14-17)21-15-8-3-1-4-9-15/h1,3-4,7-11,14H,2,5-6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYRMGJVKUZGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2=CC=CC(=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxyphenyl piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


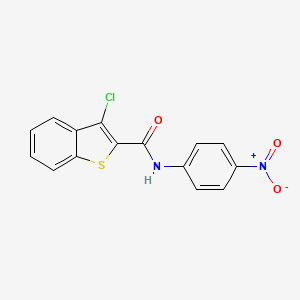
![Methyl 2-[2-[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2742586.png)
![Tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2742589.png)
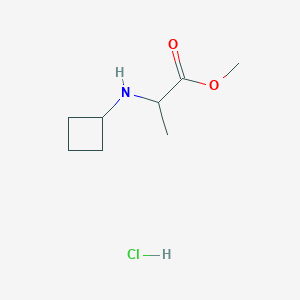
![1-Cyclohexyl-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea](/img/structure/B2742591.png)
![(5-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone](/img/structure/B2742592.png)
![Ethyl 2-(3-fluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2742593.png)


![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2742600.png)
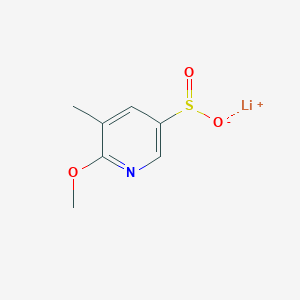
![4-chloro-2-(5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2742603.png)
